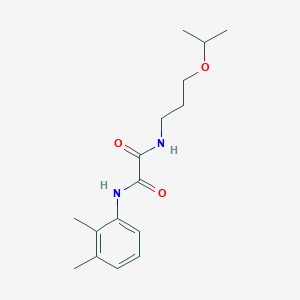
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a white crystalline powder with a molecular weight of 311.44 g/mol and a melting point of 86-88°C.
Mechanism of Action
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol (DAG) and Ca2+. PKC is involved in the phosphorylation of various proteins, including ion channels, receptors, and transcription factors. By inhibiting PKC, this compound modulates the activity of these proteins, leading to changes in cellular signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters, including glutamate and acetylcholine, which are involved in synaptic transmission. This compound has also been shown to modulate the activity of ion channels, including NMDA receptors, which are involved in learning and memory. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide in lab experiments is its potency as a PKC inhibitor. It has been shown to be more effective than other PKC inhibitors, such as staurosporine and chelerythrine. Additionally, this compound has a relatively low toxicity profile, making it suitable for use in various cell and animal models. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other signaling pathways, including the MAPK and PI3K pathways. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia, warrant further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for use in various fields of scientific research. Its potency as a PKC inhibitor, as well as its various biochemical and physiological effects, make it a valuable tool for investigating cellular signaling mechanisms. Further research is needed to explore its therapeutic potential in the treatment of neurological disorders and to develop more potent and selective PKC inhibitors based on its structure.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide involves a multi-step process that starts with the reaction of 2,3-dimethylaniline with 3-isopropoxypropylamine to form N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethylenediamine. This intermediate is then treated with ethyl chloroformate to obtain this compound. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in neuronal signaling. PKC is involved in the regulation of various cellular processes, including synaptic plasticity, learning, and memory. This compound has been shown to enhance the long-term potentiation (LTP) of synaptic transmission, which is a cellular mechanism underlying learning and memory.
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)21-10-6-9-17-15(19)16(20)18-14-8-5-7-12(3)13(14)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFKEFVGIZLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
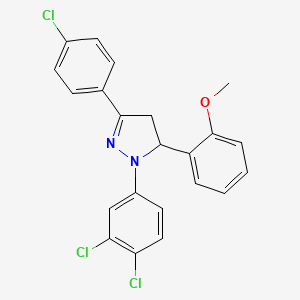
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5003212.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)
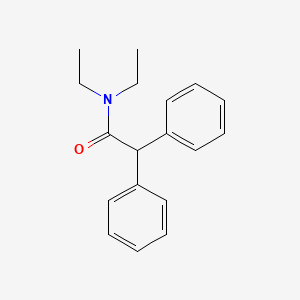

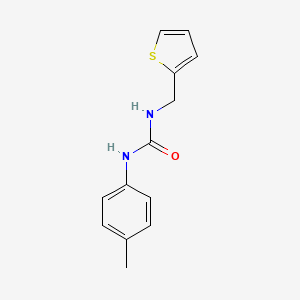
![2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B5003237.png)
![(3aS*,5S*,9aS*)-5-(2,5-dimethoxyphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5003239.png)

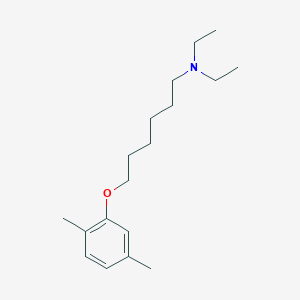
![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5003292.png)
![4,4'-{[2-(heptyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5003296.png)